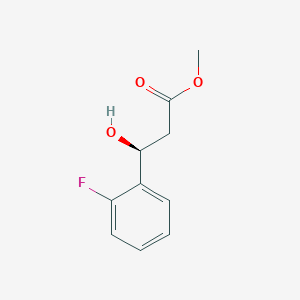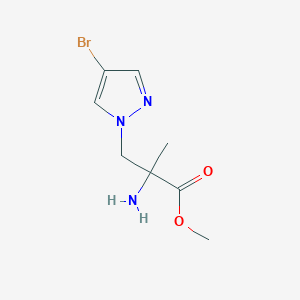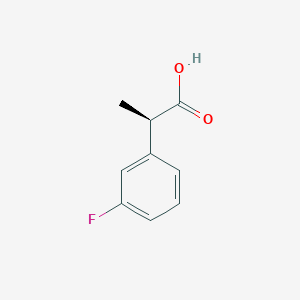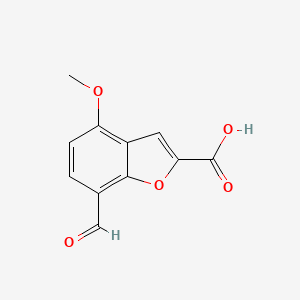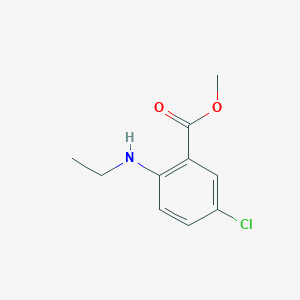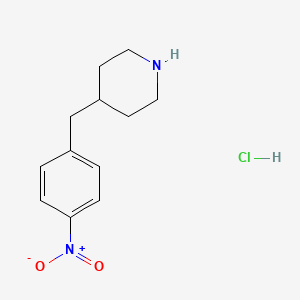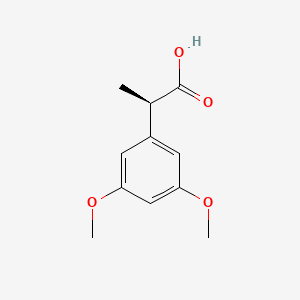
(R)-2-(3,5-dimethoxyphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(3,5-dimethoxyphenyl)propanoic acid is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of a propanoic acid moiety attached to a 3,5-dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3,5-dimethoxyphenyl)propanoic acid typically involves the use of chiral catalysts or chiral starting materials to ensure the production of the desired enantiomer. One common method involves the alkylation of a 3,5-dimethoxybenzyl halide with a chiral propanoic acid derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of ®-2-(3,5-dimethoxyphenyl)propanoic acid may involve more scalable processes such as asymmetric hydrogenation or enzymatic resolution. Asymmetric hydrogenation uses chiral catalysts to selectively hydrogenate a precursor compound, while enzymatic resolution employs enzymes to selectively react with one enantiomer in a racemic mixture, leaving the desired enantiomer in excess.
化学反応の分析
Types of Reactions
®-2-(3,5-dimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
科学的研究の応用
®-2-(3,5-dimethoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-2-(3,5-dimethoxyphenyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various molecular pathways. The methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: This compound has a hydroxyl group instead of methoxy groups, which can significantly alter its chemical properties and biological activity.
3-(4-Chloro-phenyl)-3-hydroxy-2,2-dimethyl-propanoic acid: The presence of a chloro group and additional methyl groups makes this compound structurally similar but with different reactivity and applications.
Uniqueness
®-2-(3,5-dimethoxyphenyl)propanoic acid is unique due to its specific substitution pattern on the phenyl ring and its chiral center. These features contribute to its distinct chemical reactivity and potential for selective interactions in biological systems.
特性
分子式 |
C11H14O4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
(2R)-2-(3,5-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H14O4/c1-7(11(12)13)8-4-9(14-2)6-10(5-8)15-3/h4-7H,1-3H3,(H,12,13)/t7-/m1/s1 |
InChIキー |
DBMMMCYUFZQFIC-SSDOTTSWSA-N |
異性体SMILES |
C[C@H](C1=CC(=CC(=C1)OC)OC)C(=O)O |
正規SMILES |
CC(C1=CC(=CC(=C1)OC)OC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


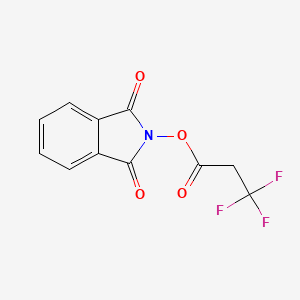

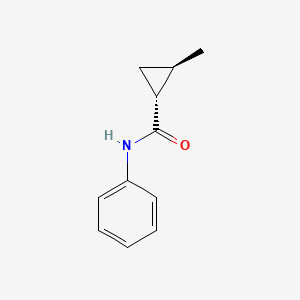
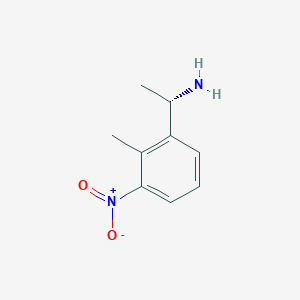
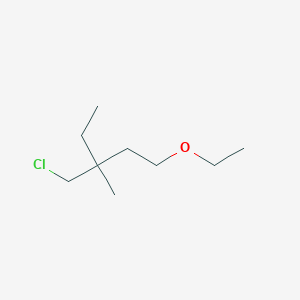
![2,3-Dihydrospiro[indene-1,3'-piperidine]](/img/structure/B13569527.png)

![Tricyclo[4.3.0.0,2,5]nonan-7-one](/img/structure/B13569548.png)
